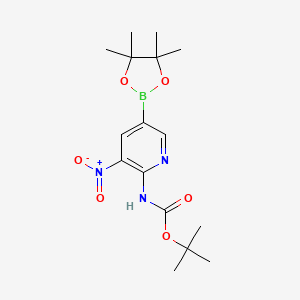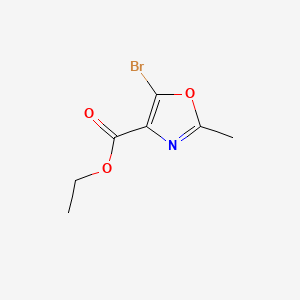
4-Methoxyphenyl-d4-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Methoxyphenylacetonitrile, also known as 4-Methoxybenzyl cyanide, is an organic compound used as a building block in organic synthesis . It has a molecular weight of 147.17 and its linear formula is CH3OC6H4CH2CN .
Synthesis Analysis
4-Methoxyphenylacetonitrile has been isolated from the sponge Psammaplysilla purpurea . It has been used as a starting reagent in the synthesis of various compounds such as 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione and α-cyanostilbenes .Molecular Structure Analysis
The molecular structure of 4-Methoxyphenylacetonitrile can be represented by the SMILES stringCOC1=CC=C(C=C1)CC#N . This indicates that the molecule consists of a methoxyphenyl group (COC1=CC=C(C=C1)) attached to an acetonitrile group (CC#N). Physical And Chemical Properties Analysis
4-Methoxyphenylacetonitrile is a light yellow clear liquid . It has a density of 1.085 g/mL at 25 °C and a boiling point of 286-287 °C . The refractive index n20/D is 1.531 (lit.) .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methoxyphenyl-d4-acetonitrile involves the reaction of 4-Methoxyphenyl-d4-acetaldehyde with hydroxylamine hydrochloride followed by dehydration to form the desired product.", "Starting Materials": [ "4-Methoxyphenyl-d4-acetaldehyde", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic anhydride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-Methoxyphenyl-d4-acetaldehyde (1.0 g) in methanol (10 mL) and add hydroxylamine hydrochloride (1.2 g) and sodium acetate (1.5 g).", "Step 2: Heat the reaction mixture at 60°C for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with methanol and dry it under vacuum.", "Step 5: Dissolve the dried precipitate in ethanol (10 mL) and add acetic anhydride (1.0 mL).", "Step 6: Heat the reaction mixture at 60°C for 1 hour.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with ethanol and dry it under vacuum.", "Step 9: Recrystallize the product from ethanol to obtain 4-Methoxyphenyl-d4-acetonitrile as a white solid." ] } | |
CAS-Nummer |
1219798-74-9 |
Produktname |
4-Methoxyphenyl-d4-acetonitrile |
Molekularformel |
C9H9NO |
Molekulargewicht |
151.201 |
IUPAC-Name |
2-(2,3,5,6-tetradeuterio-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3/i2D,3D,4D,5D |
InChI-Schlüssel |
PACGLQCRGWFBJH-QFFDRWTDSA-N |
SMILES |
COC1=CC=C(C=C1)CC#N |
Synonyme |
4-Methoxyphenyl-d4-acetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)










